molecular formula C7H14N2O2 B14317246 2-Ethenylornithine CAS No. 111656-37-2

2-Ethenylornithine

Cat. No.: B14317246
CAS No.: 111656-37-2
M. Wt: 158.20 g/mol
InChI Key: BBAGHEILTMBQPL-UHFFFAOYSA-N
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Description

2-Ethenylornithine is a non-proteinogenic amino acid derivative characterized by an ethenyl (-CH₂CH₂) substituent at the second position of the ornithine backbone. Ornithine itself is a key intermediate in the urea cycle and polyamine biosynthesis, and its derivatives often exhibit unique biochemical properties.

Properties

CAS No.

111656-37-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2,5-diamino-2-ethenylpentanoic acid

InChI

InChI=1S/C7H14N2O2/c1-2-7(9,6(10)11)4-3-5-8/h2H,1,3-5,8-9H2,(H,10,11)

InChI Key

BBAGHEILTMBQPL-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCN)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Grignard reagents, where the ethenyl group is introduced via a nucleophilic addition reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a polar aprotic solvent like ether to stabilize the Grignard reagent.

Industrial Production Methods

Industrial production of 2-Ethenylornithine may involve multi-step synthesis starting from readily available precursors such as ornithine and ethenyl halides. The process includes steps like halogenation, nucleophilic substitution, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethenylornithine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-Ethenylornithine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylornithine involves its interaction with enzymes and metabolic pathways. It can act as an inhibitor or substrate for enzymes like ornithine decarboxylase, affecting the biosynthesis of polyamines and other metabolites. The molecular targets include enzymes involved in the urea cycle and polyamine biosynthesis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The primary distinction between 2-Ethenylornithine and its analogs lies in the substituent at the N2 position:

Compound N2 Substituent Functional Group Key Structural Feature
2-Ethenylornithine Ethenyl (-CH₂CH₂) Alkene Reactive double bond for potential conjugation or catalysis
N2-Acetylornithine Acetyl (-COCH₃) Amide Enhanced polarity and hydrogen-bonding capacity

N2-Acetylornithine, a well-studied biomarker, is classified as an N-acyl-L-alpha-amino acid with roles in metabolic regulation and disease diagnostics . In contrast, the ethenyl group in 2-Ethenylornithine may confer greater hydrophobicity and reactivity, suggesting applications in synthetic chemistry or catalysis .

Analytical and Regulatory Considerations

Substance identification and quantification methods described in (e.g., chromatography, mass spectrometry) are critical for distinguishing 2-Ethenylornithine from analogs. Regulatory frameworks emphasize the need to isolate and characterize such compounds, particularly if they are intended for release from industrial articles .

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